molecular formula C9H11N3 B8417690 N,3-dimethyl-1H-indazol-6-amine

N,3-dimethyl-1H-indazol-6-amine

Cat. No.: B8417690
M. Wt: 161.20 g/mol
InChI Key: XEWWOVPHINSRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,3-Dimethyl-1H-indazol-6-amine (C₉H₁₁N₃, molecular weight: 161.21 g/mol) is a substituted indazole derivative characterized by methyl groups at the N1 and C3 positions and an amino group at the C6 position. Its planar molecular skeleton exhibits a maximum deviation of 0.0325 Å for the amino nitrogen atom, as revealed by single-crystal X-ray diffraction . The compound crystallizes in the orthorhombic system (space group Pca21) with unit cell parameters a = 18.3004 Å, b = 8.3399 Å, and c = 5.6563 Å . Intermolecular N–H⋯N hydrogen bonds (Table 1) govern its crystal packing, contributing to structural stability .

Synthesis: The compound is synthesized via a two-step process:

Nitro Reduction: Catalytic hydrogenation of 1,3-dimethyl-6-nitro-1H-indazole using Pd/C in ethanol .

Reductive Amination: Key intermediates include 3-methyl-6-nitro-1H-indazole, dimethyl carbonate, and triethylenediamine .

Applications: It serves as a critical intermediate in pharmaceuticals, notably in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N,3-dimethyl-2H-indazol-6-amine

InChI

InChI=1S/C9H11N3/c1-6-8-4-3-7(10-2)5-9(8)12-11-6/h3-5,10H,1-2H3,(H,11,12)

InChI Key

XEWWOVPHINSRCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)NC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,3-Dimethyl-1H-indazol-6-amine has been identified as a promising candidate for the development of anticancer drugs. Its primary mechanism of action involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan to kynurenine. This inhibition can enhance the immune response against tumors by preventing the immune suppression typically induced by IDO1 activity .

Key Findings:

  • Anticancer Activity: The compound has shown potent anti-proliferative effects against various cancer cell lines, including human colorectal cancer (HCT116) and hypopharyngeal carcinoma (FaDu). For instance, one study reported an IC50 value of 0.4 μM against HCT116 cells .
  • Mechanism of Action: The compound's interaction with IDO1 suggests that it may influence biochemical pathways involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

The inhibition of IDO1 by this compound is significant for therapeutic strategies aimed at reactivating anticancer immune responses. By suppressing IDO1 expression, this compound can potentially reverse tumor-induced immune tolerance .

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymeIC50 Value (μM)Cell Line
AntiproliferativeIndoleamine 2,3-dioxygenase 10.4 ± 0.3HCT116
Immune ModulationIndoleamine 2,3-dioxygenase 1Concentration-dependent suppressionFaDu

Synthetic Intermediate

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules and derivatives that may possess additional therapeutic properties .

Applications in Synthesis:

  • Used in the production of glycinamide derivatives.
  • Acts as a precursor for synthesizing other indazole derivatives with potential pharmacological activities.

Case Study 1: Anticancer Activity Evaluation

A study conducted on various substituted aminoindazole derivatives demonstrated that this compound exhibited significant anticancer properties when tested against different cancer cell lines. The results indicated that modifications to the indazole scaffold could enhance potency and selectivity toward cancer cells while minimizing toxicity to normal cells .

Case Study 2: Enzyme Interaction Analysis

Research focusing on the interaction between this compound and IDO1 revealed that the compound effectively inhibits the enzyme's activity in a concentration-dependent manner. This finding supports its potential use in combination therapies aimed at enhancing immune responses in cancer treatment .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N,3-dimethyl-1H-indazol-6-amine with structurally related indazole derivatives:

Compound Name Molecular Formula Substituents Key Features References
This compound C₉H₁₁N₃ -CH₃ (N1, C3); -NH₂ (C6) Planar structure; hydrogen-bonded crystal packing; intermediate for Pazopanib
6-Amino-3-chloro-1H-indazole C₇H₆ClN₃ -Cl (C3); -NH₂ (C6) Chlorine substituent enhances reactivity; used in organic synthesis
6-(Trifluoromethyl)-1H-indazol-5-amine C₈H₆F₃N₃ -CF₃ (C6); -NH₂ (C5) Trifluoromethyl group improves metabolic stability; potential drug candidate
2,3-Dimethyl-2H-indazol-6-amine C₉H₁₁N₃ -CH₃ (N2, C3); -NH₂ (C6) Positional isomer; differing hydrogen-bonding patterns
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine C₁₆H₁₅FN₄ -CH₃ (N1, C3); -NH-(4-F-benzyl) (C6) Enhanced anticancer activity (IC₅₀: 0.4 μM); IDO1 inhibition

Key Research Findings

Crystallographic Insights

  • Hydrogen Bonding : N3–H3A⋯N1 and N3–H3B⋯N3 interactions (Table 1) stabilize the crystal lattice, with bond distances of 3.203 Å and 3.384 Å, respectively .
  • Planarity : The dihedral angle between indazole rings is 0.82°, facilitating π-π stacking in solid-state arrangements .

Table 1. Hydrogen-Bond Geometry of this compound

D–H⋯A D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H⋯A (°)
N3–H3A⋯N1ⁱ 0.89 2.32 3.203 169
N3–H3B⋯N3ⁱⁱ 0.91 2.48 3.384 175

Symmetry codes: (i) x, y−1, z; (ii) −x+1/2, y, z+1/2

Pharmacological Potential

  • IDO1 Inhibition: Derivatives like Compound 36 reduce IDO1 protein expression, a key immunomodulatory target in cancer therapy .
  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -F, -Br) at the benzyl position enhance potency compared to unsubstituted analogs .

Q & A

Q. What is the synthetic pathway for N,3-dimethyl-1H-indazol-6-amine, and what methodological considerations are critical for reproducibility?

The compound is synthesized via a two-step process:

  • Step 1 : Nitration of 3-methyl-1H-indazole using dimethyl carbonate and triethylene diamine in DMF at 353 K for 10 hours, followed by column chromatography to isolate 1,3-dimethyl-6-nitro-1H-indazole .
  • Step 2 : Catalytic hydrogenation of the nitro group using Pd/C under a hydrogen stream in ethanol, yielding the final amine. Crystallization occurs via slow evaporation at room temperature . Key considerations include reaction temperature control, catalyst loading (Pd/C at ~10% substrate weight), and solvent purity to avoid byproducts.

Q. What are the crystallographic characteristics of this compound?

The compound crystallizes in an orthorhombic system (space group Pca21) with lattice parameters a = 18.3004 Å, b = 8.3399 Å, c = 5.6563 Å, and V = 863.28 ų . The indazole core is nearly planar (max. deviation: 0.0325 Å at N3), stabilized by N–H⋯N hydrogen bonds (2.88–2.92 Å) that drive crystal packing . Refinement parameters include R = 0.055 and wR = 0.149, with data collected on a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) .

Q. What preliminary biological activity has been reported for this compound?

A derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36), exhibits potent anti-proliferative activity in HCT116 colorectal cancer cells (IC₅₀ = 0.4 ± 0.3 μM). It induces G2/M cell cycle arrest and suppresses IDO1 protein expression, suggesting immunomodulatory potential .

Q. How is the compound’s purity validated in synthetic workflows?

Purity is confirmed via:

  • X-ray diffraction : Single-crystal analysis confirms structural integrity .
  • Chromatography : Column chromatography (silica gel) isolates intermediates .
  • Spectroscopy : NMR and mass spectrometry validate molecular identity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

  • Catalyst optimization : Screen alternatives to Pd/C (e.g., PtO₂ or Raney Ni) for hydrogenation efficiency.
  • Solvent selection : Test polar aprotic solvents (DMF vs. DMSO) in nitration to improve regioselectivity .
  • Temperature modulation : Reduce hydrogenation time by increasing pressure (e.g., Parr reactor) .

Q. What role do intermolecular hydrogen bonds play in stabilizing the crystal lattice?

N–H⋯N interactions (2.88–2.92 Å) form infinite chains along the b-axis, contributing to a layered packing motif. These bonds reduce molecular flexibility, enhancing thermal stability. Disruption of these interactions (e.g., via methyl group substitution) could alter solubility and bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Substituent effects : Fluorine at the para-position of the benzyl group (as in compound 36) enhances IDO1 inhibition by increasing electron-withdrawing effects .
  • Methyl group positioning : 1,3-dimethylation on the indazole ring prevents metabolic deactivation compared to monosubstituted analogs .
  • Functional group addition : Introducing sulfonamide or carboxyl groups may improve binding to IDO1’s heme pocket .

Q. What analytical methods resolve contradictions in biological data across cell lines?

  • Dose-response validation : Repeat IC₅₀ assays in triplicate using orthogonal methods (e.g., MTT vs. ATP-luminescence) .
  • Mechanistic profiling : Combine RNA sequencing (to identify IDO1-related pathways) and flow cytometry (to confirm cell cycle arrest) .
  • Off-target screening : Use kinase profiling panels to exclude non-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.